1-azido-4-chloro-2-iodobenzene
Description
Properties
CAS No. |
942318-57-2 |
|---|---|
Molecular Formula |
C6H3ClIN3 |
Molecular Weight |
279.5 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Reaction Pathways of 1 Azido 4 Chloro 2 Iodobenzene
Reactivity of the Azido Moiety
The azide (B81097) group (-N₃) in 1-azido-4-chloro-2-iodobenzene is an energy-rich functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the facile loss of a dinitrogen molecule (N₂) upon thermal or photochemical stimulation, leading to the formation of a highly reactive nitrene intermediate. Additionally, the azide group can act as a 1,3-dipole in cycloaddition reactions with suitable dipolarophiles.
The decomposition of aryl azides, such as this compound, can be induced by heat (thermolysis) or light (photolysis), resulting in the extrusion of molecular nitrogen and the formation of an aryl nitrene. This process is a common method for generating these highly reactive intermediates. The general mechanism for this decomposition involves the cleavage of the Nα-Nβ bond of the azide group, leading to the release of N₂ gas and the generation of the corresponding aryl nitrene.
The thermal or photochemical decomposition of this compound is expected to generate the reactive intermediate, 2-chloro-6-iodophenylnitrene. Aryl nitrenes are known to exist in both singlet and triplet electronic states, with the singlet state often being the initially formed species in photochemical decompositions. The characterization of such transient species is typically challenging due to their high reactivity and short lifetimes.
Table 1: Spectroscopic Techniques for the Characterization of Reactive Intermediates
| Technique | Information Obtained |
|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies of the nitrene, providing information about its bonding and structure. |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions of the nitrene, helping to distinguish between singlet and triplet states. |
Aryl nitrenes generated from 2-substituted aryl azides are known to undergo intramolecular reactions, particularly cyclization reactions to form five- or six-membered heterocyclic rings. In the case of 2-chloro-6-iodophenylnitrene, the presence of the iodine atom at the ortho position can lead to specific intramolecular cyclization pathways.
One of the most common intramolecular reactions of 2-haloaryl nitrenes is the formation of carbazoles. The mechanism is believed to involve the insertion of the nitrene into the C-H bond of the adjacent aromatic ring or a more complex rearrangement pathway. For 2-haloaryl nitrenes, cyclization can also occur with the expulsion of the halogen atom. The presence of an iodine atom, which is a good leaving group, could facilitate such cyclization pathways. For instance, the nitrene generated from 1-azido-2-iodobenzene (B1625800) can undergo cyclization to form carbazole (B46965). It is plausible that 2-chloro-6-iodophenylnitrene, generated from this compound, could undergo a similar intramolecular C-H insertion or cyclization with loss of iodine to yield a substituted carbazole.
While specific studies on the intramolecular reactions of 2-chloro-6-iodophenylnitrene are scarce, research on related 2-haloaryl azides has shown that the nature of the halogen and other substituents on the ring can influence the reaction pathway and the yield of the resulting carbazole derivatives. The reaction conditions, such as temperature and the presence of catalysts, can also play a crucial role. For example, the synthesis of carbazoles from biaryl azides can be catalyzed by rhodium(II) complexes. nih.gov
The azide functional group is a well-established 1,3-dipole that can participate in [3+2] dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes. These reactions, often referred to as "click chemistry," are highly efficient and lead to the formation of stable five-membered heterocyclic rings, specifically 1,2,3-triazoles. organic-chemistry.org this compound can serve as the azide component in these powerful and versatile reactions.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly popular and widely used click reaction that allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
In a typical CuAAC reaction, a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent (e.g., sodium ascorbate), activates the terminal alkyne towards cycloaddition with the azide. The reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst would be expected to yield the corresponding 1-(4-chloro-2-iodophenyl)-4-substituted-1H-1,2,3-triazole.
Table 2: Typical Reaction Conditions for CuAAC
| Component | Example | Purpose |
|---|---|---|
| Azide | This compound | 1,3-dipole |
| Alkyne | Phenylacetylene | Dipolarophile |
| Copper(I) source | CuSO₄·5H₂O / Sodium Ascorbate | Catalyst generation |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Reaction medium |
While specific examples of CuAAC reactions with this compound are not extensively reported, the general applicability of this reaction to a wide variety of substituted aryl azides suggests that it would be a viable method for the synthesis of functionalized triazoles derived from this compound. The electronic effects of the chloro and iodo substituents would likely have a modest influence on the reaction rate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition that utilizes strained cyclooctynes as the alkyne component. magtech.com.cnnih.gov The high ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at or near room temperature without the need for a metal catalyst. This is particularly advantageous for biological applications where the toxicity of copper catalysts can be a concern.
In a SPAAC reaction, this compound would react with a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a tricyclic triazole product. The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne.
Table 3: Common Cyclooctynes Used in SPAAC and Their Relative Reactivities
| Cyclooctyne | Abbreviation | Relative Reactivity |
|---|---|---|
| Dibenzocyclooctyne | DBCO | High |
| Bicyclo[6.1.0]nonyne | BCN | Moderate to High |
| Azacyclooctyne | AZA | Moderate |
The application of SPAAC with this compound would provide a facile route to complex, functionalized molecules. The bioorthogonal nature of this reaction makes it a powerful tool for chemical biology and bioconjugation studies, where the azide-functionalized benzene (B151609) ring could be used to label biomolecules containing a strained alkyne.
[3+2] Dipolar Cycloaddition Reactions (Click Chemistry)
Cycloadditions with Nitriles for Tetrazole Formation
The azide functional group of this compound can undergo [3+2] cycloaddition reactions with nitriles to form 5-substituted 1H-tetrazoles. This transformation is a key method for synthesizing the tetrazole heterocycle, which is considered a bioisostere for the carboxylic acid group in medicinal chemistry. The reaction involves the 1,3-dipolar character of the azide group reacting with the nitrile's carbon-nitrogen triple bond.
The process typically requires thermal conditions or catalysis to proceed efficiently. Various catalysts have been employed for this transformation, including zinc salts, which facilitate the reaction in aqueous media. organic-chemistry.org The mechanism is believed to involve the activation of the nitrile by the catalyst, making it more susceptible to nucleophilic attack by the azide. nih.gov Heterogeneous catalysts, such as silica (B1680970) sulfuric acid, have also been developed to promote the cycloaddition, offering advantages in terms of operational simplicity and catalyst recovery. mdpi.com
The general reaction is as follows:
This compound + R-C≡N → 1-(4-chloro-2-iodophenyl)-5-R-1H-tetrazole or 5-(4-chloro-2-iodophenyl)-1-R-1H-tetrazole
The reaction conditions significantly influence the outcome and efficiency.
| Catalyst/Condition | Solvent | Typical Temperature | Reference |
| Zinc Salts (e.g., ZnBr₂) | Water | Reflux | organic-chemistry.org |
| Silica Sulfuric Acid | DMF | Reflux | mdpi.com |
| Triethylammonium chloride | Nitrobenzene | Microwave | organic-chemistry.org |
This is an interactive data table based on general findings for azide-nitrile cycloadditions.
Regioselectivity and Stereochemical Aspects in Cycloaddition Reactions
Cycloaddition reactions, by their nature, raise questions of regioselectivity and stereochemistry. In the context of 1,3-dipolar cycloadditions involving the azide group of this compound, the primary concern is regioselectivity—the orientation of the dipole relative to the dipolarophile (e.g., the nitrile or an alkyne).
For the Huisgen [3+2] cycloaddition between an azide and a terminal alkyne, thermal reactions often yield a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. However, the copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," exhibits remarkable regioselectivity, almost exclusively yielding the 1,4-disubstituted isomer. beilstein-journals.orgresearchgate.net In contrast, ruthenium-catalyzed reactions can favor the 1,5-isomer.
The factors governing regioselectivity are complex, involving both electronic and steric effects of the substituents on both the azide and the dipolarophile. In multi-step cycloadditions that proceed through zwitterionic or diradical intermediates, the stereochemical integrity of the reactants may not be fully retained in the product, although many cycloadditions are concerted and stereospecific. mdpi.comresearchgate.net For the reaction of this compound with a non-symmetric dipolarophile, the electronic character of the aryl ring and the steric hindrance imposed by the ortho-iodo group play a crucial role in directing the orientation of the addition. For instance, in reactions with certain substituted pyridines, the position of the azide group on the ring dictates which cycloadduct is formed. rsc.org
Staudinger Reaction and Derivatization to Amines
The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines. organic-chemistry.org This reaction provides a powerful tool for converting this compound into the corresponding 4-chloro-2-iodoaniline (B181669). The transformation is highly selective for the azide group, leaving the halogen substituents intact under typical reaction conditions.
The reaction proceeds in two main steps:
Iminophosphorane Formation: The azide reacts with a tertiary phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate is unstable and readily loses dinitrogen gas (N₂) to yield an iminophosphorane (also known as a phosphinimine).
Hydrolysis: The resulting iminophosphorane is then hydrolyzed, typically by the addition of water, to produce the primary amine and the corresponding phosphine oxide (e.g., triphenylphosphine oxide), which is a thermodynamically very stable byproduct that drives the reaction to completion. organic-chemistry.org
This method is valued for its mild conditions, which are compatible with a wide range of other functional groups. organic-chemistry.org The selective reaction at one of multiple azide groups on a molecule has also been demonstrated, highlighting the reaction's precision. rsc.org
Reactivity of the Halogen Substituents (Iodo and Chloro)
The carbon-halogen bonds of this compound offer a second major site for chemical modification. The differing bond strengths and reactivities of the C-I and C-Cl bonds allow for selective transformations, primarily through metal-catalyzed cross-coupling reactions.
Carbon-Halogen Bond Activation in Cross-Coupling Chemistry (e.g., Heck, Suzuki, Sonogashira, Stille Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of aryl halides in these reactions generally follows the order C-I > C-Br > C-Cl. Consequently, the carbon-iodine bond in this compound is significantly more reactive than the carbon-chlorine bond. This differential reactivity allows for selective coupling at the C-I position while preserving the C-Cl bond for potential subsequent reactions.
The following table summarizes the expected outcomes of selective cross-coupling at the C-I bond:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-R-1-azido-4-chlorobenzene |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 1-Azido-4-chloro-2-styrylbenzene |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-Azido-4-chloro-2-(R-ethynyl)benzene |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-R-1-azido-4-chlorobenzene |
This interactive table illustrates the selective functionalization possible at the C-I position.
These reactions provide a modular approach to building complex molecular architectures from the this compound scaffold. researchgate.netorganic-chemistry.org
Nucleophilic Displacement of Halogens
Nucleophilic aromatic substitution (SNAr) of the halogen substituents on this compound is generally challenging. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. While the azide group is moderately electron-withdrawing, the electronic activation in this molecule is insufficient to facilitate facile displacement of either the iodo or chloro group under standard nucleophilic substitution conditions. Such reactions typically require harsh conditions (high temperature and pressure) or specialized transition-metal catalysis, and are not a common pathway for this substrate.
Radical Reactions Involving Halogen Abstraction
The carbon-halogen bonds, particularly the weaker carbon-iodine bond, are susceptible to homolytic cleavage under radical conditions. Halogen abstraction from an aryl halide generates a highly reactive aryl radical, which can then participate in various subsequent reactions, such as cyclization or hydrogen atom abstraction.
The abstraction of the iodine atom from this compound can be initiated by radical initiators or through photolysis. The relative ease of halogen abstraction follows the trend I > Br > Cl, consistent with the C-X bond dissociation energies. Therefore, radical reactions would selectively occur at the C-I position. For example, radical reduction using reagents like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) can lead to the formation of an aryl radical, which is then quenched to replace the iodine with a hydrogen atom. nih.gov This provides a method for selectively removing the iodo group while preserving the other functionalities.
Spectroscopic Characterization for Structural Elucidation of 1 Azido 4 Chloro 2 Iodobenzene
X-ray Crystallography for Solid-State Structure Determination (if applicable for analogues)
While a crystal structure for 1-azido-4-chloro-2-iodobenzene is not publicly available, X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state nih.govwikipedia.org. Analysis of analogous structures provides valuable insight into the expected molecular geometry and intermolecular interactions.
Molecular Geometry : Studies on other aryl azides, such as 4-nitrophenyl azide (B81097), have shown that the azide group tends to be nearly co-planar with the aromatic ring to maximize conjugation. The three nitrogen atoms of the azide group are essentially linear wikipedia.org. For this compound, a similar planarity would be expected. The bond lengths and angles would be consistent with standard values for substituted benzene (B151609) rings.
Intermolecular Interactions : In the solid state, the packing of molecules would be governed by non-covalent interactions. For halogenated compounds, halogen bonding (interactions involving the electrophilic region of a halogen atom) can play a significant role in the crystal packing, alongside standard van der Waals forces and potential C-H···N or C-H···π interactions. The presence of three different substituents (azide, chloro, iodo) would lead to a complex and specific packing arrangement in the crystal lattice.
Significance : X-ray crystallography provides unambiguous data on bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's steric and electronic properties nih.gov. This information is invaluable for computational modeling and for predicting the reactivity of the compound. For instance, the crystal structure of stable azidoiodinanes, which also feature an iodine-azide bond, has been successfully determined, revealing a distorted T-shaped geometry around the hypervalent iodine atom acs.org. Such studies on related molecules underscore the power of crystallography in confirming complex molecular structures.
Computational and Theoretical Studies on this compound
Following a comprehensive search of publicly available scientific literature, it has been determined that there are no specific computational and theoretical studies focused on the chemical compound "this compound." While this compound is mentioned in patent literature as a chemical intermediate, detailed research into its electronic structure, reaction mechanisms, conformational analysis, theoretical spectroscopic properties, and reactivity descriptors does not appear to have been published.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational and theoretical aspects of this compound that would fulfill the requirements of the requested outline. The generation of such an article would require access to published research data from quantum chemical calculations, molecular dynamics simulations, and other theoretical analyses, which are not available for this specific molecule.
Any attempt to create content for the specified sections—such as frontier molecular orbitals, charge distribution, transition state characterization, or predicted spectroscopic data—would be speculative and would not adhere to the standards of scientific accuracy.
Advanced Applications in Organic Synthesis and Material Science
1-Azido-4-chloro-2-iodobenzene as a Precursor for Complex Organic Molecules
The presence of three distinct functional groups—azido, chloro, and iodo—on the benzene (B151609) ring makes this compound a versatile precursor for the synthesis of a wide array of complex organic molecules. The differential reactivity of these groups allows for selective and sequential chemical transformations.
Synthesis of Nitrogen-Containing Heterocycles (Triazoles, Tetrazoles, Aziridines)
The azide (B81097) functional group is a key synthon for the introduction of nitrogen atoms into organic molecules, particularly for the construction of nitrogen-containing heterocycles.
Triazoles: The azide group of this compound can readily participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction, often catalyzed by copper(I) species in what is known as the Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency and regioselectivity. The resulting triazole ring is a stable aromatic system found in many pharmaceuticals, agrochemicals, and materials. The presence of the chloro and iodo substituents on the phenyl ring of the resulting triazole offers further opportunities for post-synthetic modification.
Tetrazoles: Tetrazoles are another important class of nitrogen-rich heterocycles with applications in medicinal chemistry and materials science. Aryl azides can be utilized in the synthesis of tetrazoles through various synthetic routes. One common method involves the reaction of an aryl azide with a nitrile in the presence of a catalyst. The resulting 1,5-disubstituted tetrazoles are valuable scaffolds in drug discovery.
Aziridines: While less common than cycloadditions, the azide group can also be used to form aziridines, three-membered nitrogen-containing rings. This transformation typically involves the reaction of the azide with an alkene, often mediated by a transition metal catalyst or photolysis, which generates a nitrene intermediate that then adds to the double bond.
Scaffold for Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The diverse functionalities of this compound make it an ideal candidate for use as a scaffold in MCRs. For instance, the azide group can participate in Ugi or Passerini-type reactions that involve an isocyanide, a carbonyl compound, and a carboxylic acid, leading to the rapid assembly of complex, peptide-like structures. The chloro and iodo groups remain available for subsequent cross-coupling reactions, further increasing the molecular complexity and diversity of the products.
Functional Materials Development
The unique electronic and reactive properties of this compound lend themselves to the development of advanced functional materials with tailored properties.
Precursors for Polymer Functionalization (e.g., Crosslinking Agents)
The azide group can be exploited for the functionalization of polymers. Through "click" chemistry, the azide can be efficiently attached to polymers containing alkyne groups, allowing for the introduction of the chloro- and iodo-substituted phenyl ring onto the polymer backbone or side chains. These halogenated moieties can then serve as handles for further modifications, such as grafting other polymer chains or introducing specific functional groups to tune the material's properties.
Furthermore, upon thermal or photochemical activation, the azide group can generate a highly reactive nitrene intermediate. This nitrene can insert into C-H bonds or add to double bonds of a polymer, leading to crosslinking. This process can significantly alter the mechanical, thermal, and chemical properties of the polymer, for example, by increasing its strength, thermal stability, and solvent resistance.
Design of Photoactive Materials and Systems
Aryl azides are known to be photoactive compounds. Upon irradiation with UV light, they can undergo photolysis to generate nitrenes. This photoreactivity can be harnessed in the design of photoactive materials. For example, polymers functionalized with this compound could be used as photoresists in microlithography. Upon exposure to a specific pattern of light, the azide groups would be converted to nitrenes, leading to crosslinking in the exposed areas and a change in solubility, allowing for the creation of intricate patterns. The heavy iodine atom can also influence the photophysical properties of materials through the heavy-atom effect, potentially enhancing processes like intersystem crossing and phosphorescence.
Conclusion and Future Research Directions
Summary of Key Findings and Current Understanding
A summary of key findings is contingent on the existence of published research. As no specific studies on 1-azido-4-chloro-2-iodobenzene were identified, there is currently no established body of knowledge to summarize. The current understanding is therefore limited to theoretical postulations based on the behavior of related, simpler compounds such as 1-azido-4-chlorobenzene (B1265687). However, the presence and position of the iodine atom would significantly influence the electronic properties and steric environment of the molecule, making direct extrapolation unreliable.
Unexplored Reactivity and Synthetic Opportunities
The reactivity of this compound is entirely unexplored. Key areas for future investigation would include:
Cycloaddition Reactions: The reactivity of the azide (B81097) group in [3+2] cycloadditions, a cornerstone of "click chemistry," would be of significant interest. The electronic effects of both the chloro and iodo substituents would likely modulate the azide's reactivity towards alkynes and other dipolarophiles.
Nitrene Chemistry: Photolytic or thermolytic decomposition of the azide would generate a highly reactive nitrene intermediate. The substitution pattern on the aromatic ring would influence the insertion and addition reactions of this nitrene.
Cross-Coupling Reactions: The presence of an iodo group, which is a common handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), presents synthetic opportunities. The compatibility of the azide functionality under these reaction conditions would be a critical area of investigation.
The synthesis of this compound would most likely proceed from the corresponding aniline (B41778), 4-chloro-2-iodoaniline (B181669), via a diazotization reaction followed by treatment with an azide source, such as sodium azide. While the precursor, 4-chloro-2-iodoaniline, is a known compound, the successful synthesis and isolation of the target azide have not been reported in the literature.
Potential for Novel Chemical Applications of this compound and Related Compounds
Without established reactivity, the potential applications of this compound are purely speculative. However, based on the functionalities present, one could envision its use as a versatile building block in several areas:
Materials Science: As a trifunctional molecule (azide, chloro, and iodo groups), it could serve as a cross-linking agent or a monomer for the synthesis of functional polymers with tailored properties.
Medicinal Chemistry: The azide group is a key functional group in bioorthogonal chemistry, allowing for the specific labeling of biomolecules. The halogen substituents could be used to modulate the pharmacokinetic properties of a parent molecule or to serve as sites for further chemical modification.
Chemical Biology: The compound could be a precursor for photoaffinity labels, where the azide group, upon photolysis to a nitrene, can form a covalent bond with a biological target.
Challenges and Perspectives in Halogenated Azide Chemistry
The chemistry of halogenated aryl azides, in general, presents both challenges and opportunities. A significant challenge is the inherent instability of many organic azides, which can be explosive. The presence of multiple halogen atoms can further influence the stability and reactivity of these compounds.
From a synthetic perspective, the selective functionalization of multi-halogenated aromatic systems can be complex, requiring careful control of reaction conditions. However, the ability to introduce multiple functionalities onto an aromatic ring opens up avenues for the creation of complex molecular architectures and materials with novel properties. The exploration of compounds like this compound would contribute to a deeper understanding of the interplay between different functional groups and their influence on molecular reactivity and properties.
Q & A
Basic: What are the common synthetic routes for preparing 1-azido-4-chloro-2-iodobenzene, and what are their mechanistic considerations?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with 1,4-dichloro-2-iodobenzene (CAS 29682-41-5, MW 272.898 g/mol), where selective substitution of one chlorine atom with an azido group is achieved using sodium azide (NaN₃) under controlled conditions. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by electron-withdrawing groups (e.g., iodine) that activate the ring. Reaction conditions (e.g., polar aprotic solvents like DMF, temperatures ~80–100°C) must be optimized to avoid competing side reactions, such as displacement of iodine . For regiochemical control, computational studies (e.g., DFT) can predict the reactivity of halogen positions .
Advanced: How can computational chemistry methods predict the regioselectivity of nucleophilic aromatic substitution in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations can model the electronic environment of the benzene ring to identify the most reactive site for substitution. For example, the iodine substituent exerts a strong −I effect, making the adjacent chlorine position more susceptible to nucleophilic attack. Fukui indices and electrostatic potential maps can quantify local electrophilicity. Studies on analogous compounds, such as 2-chloro-4-fluoroiodobenzene (CAS 101335-11-9), show that iodine’s steric bulk may also influence regioselectivity by hindering approach at certain positions . Researchers should validate predictions experimentally using kinetic studies or isotopic labeling .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : A strong azide (N₃) stretch at ~2100–2200 cm⁻¹ confirms functional group presence.
- ¹H NMR : Aromatic protons appear as a multiplet in the δ 7.2–7.8 ppm range, with splitting patterns reflecting substituent positions.
- ¹³C NMR : Iodine’s heavy atom effect causes deshielding of adjacent carbons (e.g., C-I at δ ~95–105 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., [M]+ at m/z 283.35 for C₆H₃ClIN₃) and fragmentation patterns (e.g., loss of N₂ from the azido group) are diagnostic .
| Technique | Key Features | Reference Data |
|---|---|---|
| IR | N₃ stretch: 2100–2200 cm⁻¹ | |
| ¹H NMR | Aromatic protons: δ 7.2–7.8 ppm | |
| Mass Spec | [M]+ at m/z 283.35; N₂ loss fragment |
Advanced: How should researchers address contradictions in reported melting points or spectral data for this compound across different studies?
Methodological Answer:
Discrepancies may arise from impurities, polymorphic forms, or solvent effects. To resolve these:
Purity Analysis : Use HPLC or recrystallization (e.g., in ethanol/water) to isolate the pure compound.
Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation.
Solvent Effects : Compare NMR spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation impacts .
Literature Cross-Validation : Cross-reference with structurally similar compounds, such as 4-azido-2-chloro-1-fluorobenzene (MW 171.56 g/mol), to identify systematic errors .
Basic: What safety protocols are essential when handling this compound, particularly concerning its azido group?
Methodological Answer:
The azido group poses explosion risks under heat, shock, or friction. Safety measures include:
- Storage : Keep at 4°C in a dark, airtight container with moisture-absorbing desiccants.
- Handling : Use blast shields, anti-static equipment, and minimal quantities.
- Waste Disposal : Quench azides with sodium nitrite (NaNO₂) in acidic conditions to generate harmless nitrogen gas.
Refer to SDS guidelines for halogenated aromatics (e.g., 2-chloro-4-(chloromethyl)-1-iodobenzene, CAS 1261449-95-9) for additional precautions .
Advanced: How does the electronic nature of substituents influence the stability and reactivity of this compound in click chemistry applications?
Methodological Answer:
In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the electron-withdrawing iodine and chlorine substituents stabilize the transition state by lowering the LUMO energy of the azide. However, steric hindrance from iodine may slow reaction kinetics. Comparative studies with 4-azido-1-chloro-2-fluorobenzene (MW 171.56 g/mol) suggest that fluorine’s smaller size improves reaction rates, whereas iodine’s bulk favors thermodynamic control . Solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., CuI vs. CuBr) should be optimized to balance these effects .
Basic: What are the recommended chromatographic methods for purifying this compound, and how do solvent systems affect yield?
Methodological Answer:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3). The high polarity of the azido group necessitates slower elution to prevent tailing.
- TLC Monitoring : Rf ~0.4 in hexane/EtOAc (7:3); visualize under UV (254 nm) or with iodine vapor.
- Recrystallization : Ethanol/water (1:1) yields crystalline product with >95% purity. Avoid halogenated solvents (e.g., DCM) due to co-crystallization issues .
Advanced: What strategies can mitigate competing decomposition pathways during the synthesis of this compound?
Methodological Answer:
- Temperature Control : Maintain reaction temperatures below 100°C to prevent azide decomposition into nitrogen radicals.
- Light Exclusion : Use amber glassware to avoid photolytic C-I bond cleavage, as observed in 2-chloro-1-iodobenzene (CAS 615-41-8) .
- Additives : Stabilize intermediates with radical scavengers (e.g., BHT) or phase-transfer catalysts (e.g., TBAB) to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
